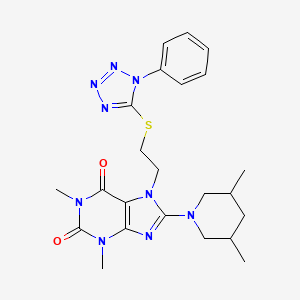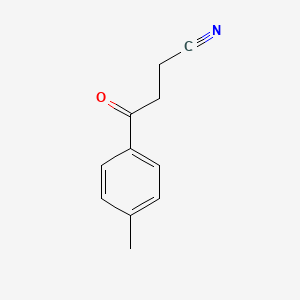
4-(4-Methylphenyl)-4-oxobutanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-(4-Methylphenyl)-4-oxobutanenitrile can be achieved through various methods. A notable approach involves the reaction of ethyl phenylacetate with acetonitrile in the presence of sodium hydride, producing versatile derivatives that serve as precursors for the synthesis of polyfunctionally substituted heterocycles (Khalik, 1997). Another method involves Knoevenagel condensation between aldehydes and 3-oxobutanenitrile, demonstrating the compound's utility in generating complex molecular structures (Han et al., 2015).
Molecular Structure Analysis
The molecular structure of derivatives of 4-(4-Methylphenyl)-4-oxobutanenitrile has been detailed through various spectroscopic techniques. Studies have confirmed the structure of related compounds through IR, NMR, and X-ray diffraction studies, providing insight into the compound's molecular geometry and electronic structure (Raju et al., 2015).
Chemical Reactions and Properties
This compound exhibits a range of reactivities that make it a valuable intermediate in organic synthesis. It has been used in the formation of pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]-1,2,4-triazines, highlighting its versatility in heterocyclic synthesis (Khalik, 1997). Additionally, its derivatives have been explored for anti-inflammatory activity, although none matched the activity of standard compounds, underscoring the importance of structural variation in medicinal chemistry (Kuchař et al., 1995).
Physical Properties Analysis
The physical properties of 4-(4-Methylphenyl)-4-oxobutanenitrile and its derivatives, such as melting points, boiling points, and solubility, are crucial for its handling and application in synthesis. While specific physical properties are not detailed in the available literature, they are typically inferred from related compounds and are critical for practical applications in laboratory and industrial settings.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and compatibility with various reagents, define the utility of 4-(4-Methylphenyl)-4-oxobutanenitrile in synthetic chemistry. Its ability to undergo condensation reactions, act as a precursor for heterocyclic compounds, and participate in annulation reactions highlights its chemical versatility (Khalik, 1997; Han et al., 2015).
Applications De Recherche Scientifique
Synthesis of Heterocycles
- 4-Phenyl-3-oxobutanenitrile derivatives are used for synthesizing a variety of polyfunctionally substituted heterocycles, demonstrating their versatility in chemical synthesis (Khalik, 1997).
Antiviral and Anticancer Activities
- Molecular docking studies on 4-aryl-2-alkylphosphonomethyl-4-oxobutanenitrile derivatives showed potential antiviral and anticancer activities, highlighting their significance in pharmaceutical research (Yaccoubi et al., 2022).
Novel Compounds Synthesis
- The compound has been used in the synthesis of 11-methyl-3,8-disubstituted-12-aryl-3,4,7,8,9,12-hexahydro-1H-chromeno[2,3-b]quinoline-1,10(2H)-dione derivatives, showcasing its utility in creating new chemical entities (Han et al., 2015).
Studying Molecular Interactions
- Research on β-ketoarylhydrazones, including 4-phenyl-3-oxobutanenitrile derivatives, has contributed to understanding intramolecular hydrogen bonding and other molecular interactions, useful in structural chemistry (Bertolasi et al., 1999).
Novel Pyridazinones Synthesis
- 4-Aryl-3-bis(methylthio)methylene-4-oxobutanenitriles have been used to synthesize novel pyridazinones, indicating their role in developing new therapeutic agents (Singh et al., 1988).
Propriétés
IUPAC Name |
4-(4-methylphenyl)-4-oxobutanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-9-4-6-10(7-5-9)11(13)3-2-8-12/h4-7H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVQRUCHJWFRLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylphenyl)-4-oxobutanenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

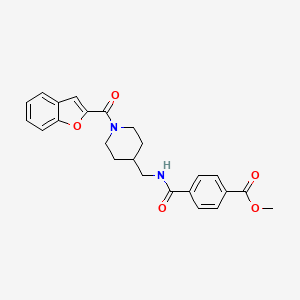
methanone](/img/structure/B2493296.png)
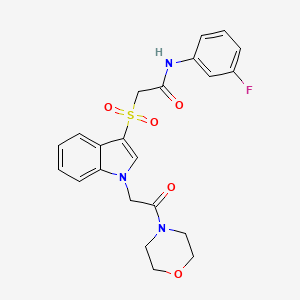
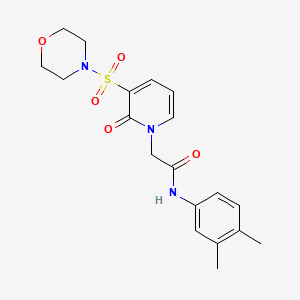
![3-[2-(3,4-Dimethylpyrrolidin-1-yl)ethyl]aniline dihydrochloride](/img/structure/B2493301.png)
![3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B2493303.png)
![Methyl 2-[2-(2-phenoxyacetyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2493306.png)
![N-(2-bromophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2493309.png)
![5-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one](/img/structure/B2493310.png)
![({2-[(1H-indol-2-ylcarbonyl)amino]ethyl}amino)(oxo)acetic acid](/img/structure/B2493311.png)


